molecular formula C14H16N2O B12635664 4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol

4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol

Cat. No.: B12635664
M. Wt: 228.29 g/mol
InChI Key: LJEMPPQFQLEYOR-UHFFFAOYSA-N
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Description

4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol is an organic compound that features a phenol group substituted with a cyclopropylpyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol typically involves the following steps:

    Formation of the Cyclopropylpyrazole Moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Coupling with the Phenol Group: The cyclopropylpyrazole intermediate is then coupled with 3,5-dimethylphenol using a suitable coupling agent, such as a palladium catalyst, under conditions that promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.

    Optimization of reaction conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under suitable conditions to yield different reduced forms.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Reduced forms of the phenol or pyrazole moieties.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions or signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpyrazol-1-yl)-3,5-dimethylphenol
  • 4-(4-Ethylpyrazol-1-yl)-3,5-dimethylphenol
  • 4-(4-Propylpyrazol-1-yl)-3,5-dimethylphenol

Uniqueness

4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

4-(4-cyclopropylpyrazol-1-yl)-3,5-dimethylphenol

InChI

InChI=1S/C14H16N2O/c1-9-5-13(17)6-10(2)14(9)16-8-12(7-15-16)11-3-4-11/h5-8,11,17H,3-4H2,1-2H3

InChI Key

LJEMPPQFQLEYOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N2C=C(C=N2)C3CC3)C)O

Origin of Product

United States

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